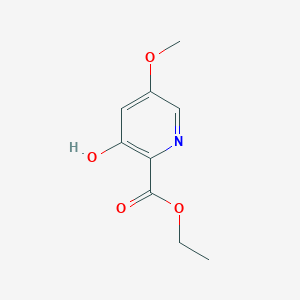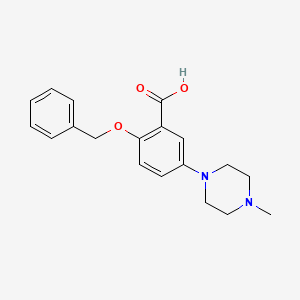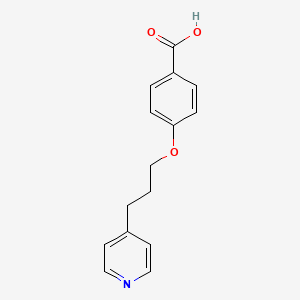
4-(3-pyridin-4-ylpropoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-pyridin-4-ylpropoxy)benzoic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid, where the benzoic acid moiety is linked to a pyridine ring through a propoxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-pyridin-4-ylpropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-(pyridin-4-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-Hydroxybenzoic acid+3-(Pyridin-4-yl)propyl bromideK2CO3,DMF4-[3-(Pyridin-4-yl)propyloxy]benzoic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-pyridin-4-ylpropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-(3-pyridin-4-ylpropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks (MOFs).
Mécanisme D'action
The mechanism of action of 4-(3-pyridin-4-ylpropoxy)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The propoxy chain and pyridine ring can interact with hydrophobic and aromatic regions of the target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-4-yl)benzoic acid: Similar structure but lacks the propoxy chain.
3-(Pyridin-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of benzoic acid.
4-(3-Pyridyl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
4-(3-pyridin-4-ylpropoxy)benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyridine ring linked by a propoxy chain
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
4-(3-pyridin-4-ylpropoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO3/c17-15(18)13-3-5-14(6-4-13)19-11-1-2-12-7-9-16-10-8-12/h3-10H,1-2,11H2,(H,17,18) |
Clé InChI |
FGCFEKDCZUOWRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OCCCC2=CC=NC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
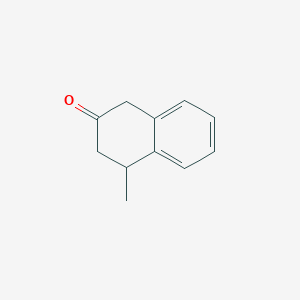
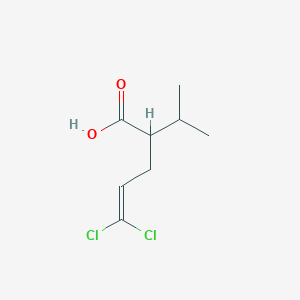
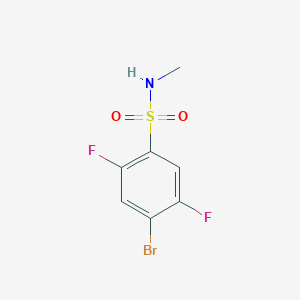
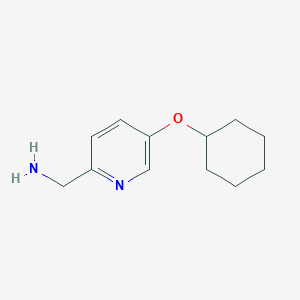
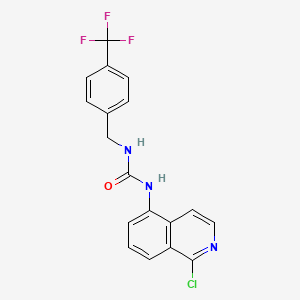
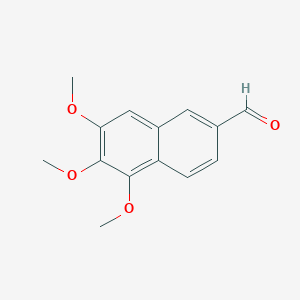
![5-Iodo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8567721.png)
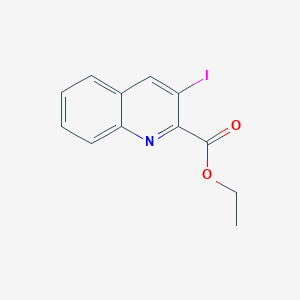
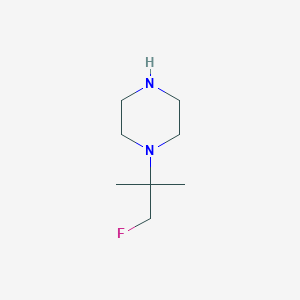

![2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B8567757.png)

